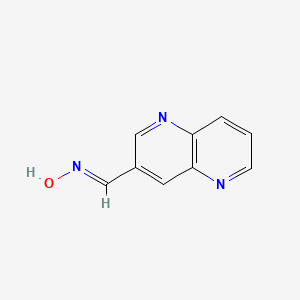
(NE)-N-(1,5-naphthyridin-3-ylmethylidene)hydroxylamine
Vue d'ensemble
Description
(NE)-N-(1,5-naphthyridin-3-ylmethylidene)hydroxylamine (NEMH) is an organic compound with a molecular weight of 137.2 g/mol and a chemical formula of C8H7N2O. It is a colorless solid at room temperature and is soluble in water. NEMH is an important intermediate in the synthesis of a wide variety of organic compounds and has been used in numerous scientific research applications.
Applications De Recherche Scientifique
Selective Labeling of DNA Aldehydes :
- A naphthalimide hydroxylamine probe, closely related to the compound , was developed for selectively labeling natural aldehydes in DNA. This is crucial for studying DNA aldehydes such as 5-formylcytosine and 5-formyluracil. The study's focus on the fluorescence characteristics and reaction activities provides insights into designing chemicals for selective DNA labeling (Liu et al., 2018).
Alzheimer's Disease Research :
- A hydrophobic radiofluorinated derivative of a compound structurally similar to (NE)-N-(1,5-naphthyridin-3-ylmethylidene)hydroxylamine was used in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique is significant for diagnostic assessments and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).
N-Oxidation Reactions of Naphthyridines :
- Research on the N-oxidation reactions of naphthyridines, a category encompassing the compound , has been conducted. This study, focusing on the structural properties of naphthyridine derivatives, is relevant for understanding the chemical behavior of this compound (Titkova et al., 1972).
Corrosion Inhibition in Mild Steel :
- Naphthyridine derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid. This research is pertinent to industrial applications where corrosion resistance is critical (Singh et al., 2016).
Neurotransmitter Release in the Brain :
- Hydroxylamine, a compound related to this compound, has been shown to stimulate the release of neurotransmitters such as norepinephrine and acetylcholine from rat hippocampal slices. This finding is significant for understanding neurotransmitter dynamics in the brain (Lonart et al., 1992).
Propriétés
IUPAC Name |
(NE)-N-(1,5-naphthyridin-3-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6,13H/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZOILUSDDPPFA-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=NO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C(C=N2)/C=N/O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)


![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
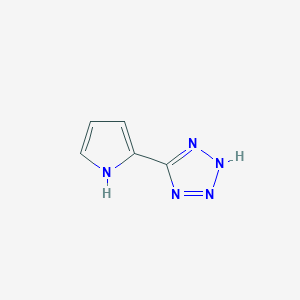
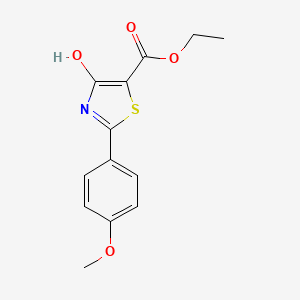

![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)

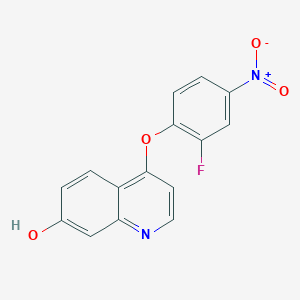
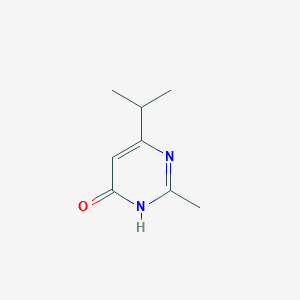
![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417662.png)
